molecular formula C12H10N4O3S3 B2894757 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 899976-92-2

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2894757
CAS RN: 899976-92-2
M. Wt: 354.42
InChI Key: GJQZGYXSQOMFRS-UHFFFAOYSA-N
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Description

The compound is a derivative of 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide . These types of compounds have been synthesized and tested against various phytopathogenic fungi . Some of these compounds have shown substantial and broad-spectrum antifungal activities .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins . These compounds were tested against various phytopathogenic fungi .


Molecular Structure Analysis

The molecular structure of similar compounds was established by NMR and MS analysis .

Scientific Research Applications

Synthesis and Insecticidal Assessment

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide and its derivatives have been synthesized and assessed for their insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis. These compounds exhibit potential as innovative insecticidal agents, highlighting their relevance in agricultural pest management strategies (Fadda et al., 2017).

Antitumor Activity Evaluation

The compound has shown promise in antitumor activity evaluation. New derivatives bearing different heterocyclic rings have been synthesized and screened for their potential antitumor activity in vitro against a wide range of human tumor cell lines. This research underscores the compound's potential in developing new anticancer therapies (Yurttaş et al., 2015).

Antibacterial and Antifungal Applications

The synthesis and characterization of novel derivatives have been conducted, with a focus on evaluating their antibacterial and antifungal efficacy. These studies demonstrate the compound's potential as a scaffold for developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacterial and fungal strains (Rezki, 2016).

Mechanism of Action

Strobilurin fungicides, which are similar to the compound , can inhibit mitochondrial respiration by acting on Q0 of cytochrome b of the cytochrome bc1 complex in the fungal respiratory chain . This blocks electron transfer, leading to the cessation of fungal growth .

Future Directions

The future directions for similar compounds involve their use as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S3/c17-10(15-11-13-5-6-20-11)7-21-12-14-8-3-1-2-4-9(8)22(18,19)16-12/h1-6H,7H2,(H,14,16)(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQZGYXSQOMFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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